1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one
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Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one, also known as DAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DAP is a spirocyclic ketone that possesses a unique structure that allows for its use in various fields of study.
Scientific Research Applications
Research Insights
Chemical Analysis and Pharmacokinetics : Studies have been conducted on related compounds to understand their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, research on fluoroquinolone antibiotics demonstrates the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds for therapeutic use [Nakashima et al., 1995].
Environmental Chemicals and Human Health : Investigations into the human exposure to various industrial chemicals, including phthalates and bisphenol A, highlight the relevance of assessing the environmental and health impacts of chemical compounds. This research is crucial for understanding how such chemicals, potentially including the compound of interest, could affect human health [Frederiksen et al., 2014].
Toxicology and Safety Evaluations : The safety and potential toxicological effects of compounds are critical areas of research. Studies on related chemicals, examining their effects on human health and safety profiles, are essential for determining their applicability and limitations in scientific and therapeutic contexts [Kernan et al., 2000].
Epigenetics and Therapeutic Interventions : Research into epigenetic therapies, including the use of compounds for treatment in leukemia, underscores the potential for chemical compounds to modulate genetic expression for therapeutic benefits. This suggests avenues for the application of complex compounds in treating diseases at the genetic and molecular levels [Garcia-Manero et al., 2006].
properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZKBLDSXEJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CCC3=CC=CC=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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